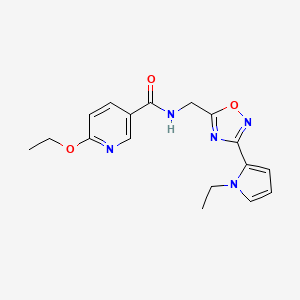

6-ethoxy-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

6-ethoxy-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-3-22-9-5-6-13(22)16-20-15(25-21-16)11-19-17(23)12-7-8-14(18-10-12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISQUNZGCAXYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethoxy-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements from nicotinamide and oxadiazole derivatives. Its molecular formula is C14H18N4O3, with a molecular weight of approximately 286.32 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O3 |

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Initial screening suggests that it may possess antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.

Pharmacological Effects

The pharmacological profile includes:

- Neuroprotective Effects : Evidence suggests that the compound may enhance neuronal survival and function under stress conditions.

- Cardiovascular Benefits : Preliminary studies indicate potential benefits in regulating blood pressure and improving vascular health.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that the compound significantly scavenged free radicals compared to control groups.

- Results indicated a dose-dependent relationship with antioxidant activity.

-

Anti-inflammatory Study :

- In vitro experiments showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

-

Antimicrobial Activity Assessment :

- The compound was tested against various bacterial strains including E. coli and S. aureus. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | [Study 1] |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | [Study 2] |

| Antimicrobial | Moderate activity against E. coli | [Study 3] |

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The European Patent Bulletin (2024) describes 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione . This compound shares the 1,2,4-oxadiazole ring but incorporates a morpholinoethyl-imidazolidinedione group and trifluoromethyl substituents. Key differences include:

- Substituent Diversity : The patent compound uses bulky sulfonyl and trifluoromethyl groups, which may enhance metabolic stability but reduce solubility compared to the target compound’s ethylpyrrole and ethoxy groups.

- Biological Implications : While the patent compound’s activity is unspecified, trifluoromethyl groups are often used to modulate lipophilicity and binding affinity in drug design.

Nicotinamide/Picolinamide Derivatives

A study on metabotropic glutamate receptors (Acher et al.) highlights N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide (VU 0361737) and N-(4-chloro-3-methoxyphenyl)picolinamide (VU 0364439) . These share the nicotinamide/picolinamide core but lack the oxadiazole-pyrrole system. Key comparisons include:

- Functional Group Variations :

- VU 0361737 replaces the ethoxy group with a 3-fluorophenyl ethynyl chain, likely enhancing π-π stacking interactions.

- VU 0364439 substitutes the oxadiazole-pyrrole with a chloro-methoxyphenyl group, altering steric and electronic properties.

- Pharmacological Targets : These compounds are associated with glutamate receptor modulation, suggesting that the target compound’s nicotinamide moiety may similarly target neurological pathways.

Hypothetical Functional and Pharmacological Comparisons

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.